molecular formula C13H20Cl2Si B14659640 Chloro{4-[4-(chloromethyl)phenyl]butyl}dimethylsilane CAS No. 49853-97-6

Chloro{4-[4-(chloromethyl)phenyl]butyl}dimethylsilane

Cat. No.: B14659640
CAS No.: 49853-97-6
M. Wt: 275.29 g/mol
InChI Key: WTGPDELKGDMNEH-UHFFFAOYSA-N
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Description

Chloro{4-[4-(chloromethyl)phenyl]butyl}dimethylsilane is an organosilicon compound characterized by the presence of a chloromethyl group attached to a phenyl ring, which is further connected to a butyl chain and a dimethylsilane group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Chloro{4-[4-(chloromethyl)phenyl]butyl}dimethylsilane typically involves a multi-step process. One common method starts with the chloromethylation of a phenyl ring, followed by the attachment of a butyl chain through a series of substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale chloromethylation and subsequent reactions in specialized reactors. The process requires precise control of temperature, pressure, and reagent concentrations to achieve high yields and purity. Catalysts and solvents are often used to optimize the reaction conditions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Chloro{4-[4-(chloromethyl)phenyl]butyl}dimethylsilane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenyl derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains .

Scientific Research Applications

Chloro{4-[4-(chloromethyl)phenyl]butyl}dimethylsilane has several applications in scientific research:

Mechanism of Action

The mechanism of action of Chloro{4-[4-(chloromethyl)phenyl]butyl}dimethylsilane involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The phenyl ring and butyl chain can participate in various reactions, depending on the conditions. The dimethylsilane group imparts stability and specific reactivity to the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Chloro{4-[4-(chloromethyl)phenyl]butyl}dimethylsilane is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

49853-97-6

Molecular Formula

C13H20Cl2Si

Molecular Weight

275.29 g/mol

IUPAC Name

chloro-[4-[4-(chloromethyl)phenyl]butyl]-dimethylsilane

InChI

InChI=1S/C13H20Cl2Si/c1-16(2,15)10-4-3-5-12-6-8-13(11-14)9-7-12/h6-9H,3-5,10-11H2,1-2H3

InChI Key

WTGPDELKGDMNEH-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(CCCCC1=CC=C(C=C1)CCl)Cl

Origin of Product

United States

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